Harpagide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

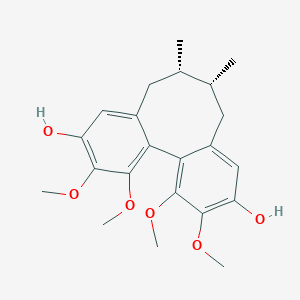

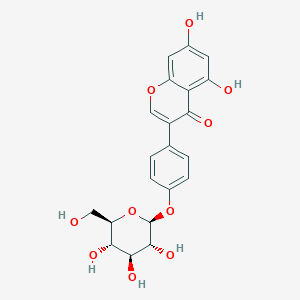

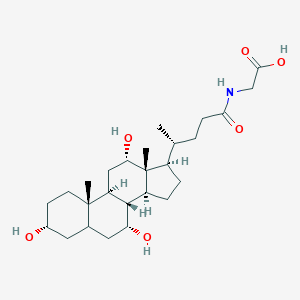

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol is a natural iridoid glycoside found in various medicinal plants, including Scrophularia ningpoensis and Harpagophytum procumbens (devil’s claw). It is known for its anti-inflammatory, analgesic, and neuroprotective properties. (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease .

科学研究应用

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol has a wide range of scientific research applications, including:

Chemistry: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol is used as a model compound in studies of iridoid glycosides and their chemical properties.

Biology: It has been studied for its neuroprotective effects, particularly in the context of Parkinson’s disease.

Industry: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol is used in the development of natural anti-inflammatory and analgesic products.

作用机制

Target of Action

Harpagide, a natural product found in the plant Harpagophytum procumbens , is known to target cyclooxygenases 1 and 2 (COX-1/2) and dopaminergic (DAergic) neurons . COX-1/2 are key enzymes in the arachidonic acid pathway and play a crucial role in the inflammatory response . DAergic neurons are involved in the release of the neurotransmitter dopamine .

Mode of Action

This compound interacts with its targets by inhibiting the activity of COX-1/2 , which results in a reduction in the production of prostaglandins, key mediators of inflammation . Additionally, this compound has been shown to enhance the release of dopamine from DAergic neurons .

Biochemical Pathways

This compound affects the arachidonic acid pathway by inhibiting COX-1/2 . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation . Furthermore, this compound promotes the release of dopamine in DAergic neurons, which is crucial for neuron-neuron communication .

Pharmacokinetics

It is known that this compound can effectively enhance synaptic dopamine release

Result of Action

The inhibition of COX-1/2 by this compound leads to a reduction in inflammation, making it useful in the treatment of rheumatic complaints . Additionally, by promoting the release of dopamine, this compound can restore dopamine levels in injured neurons, offering potential benefits for neurodegenerative disorders like Parkinson’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can affect the efficacy of this compound in inhibiting the aggregation of α-synuclein, a protein implicated in Parkinson’s disease . Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound.

生化分析

Biochemical Properties

Harpagide is a part of the acyclic monoterpenes and their derivatives, which are natural products with diverse functions as volatile and non-volatile secondary metabolites . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it effectively enhances synaptic dopamine (DA) release and restores DA release at normal levels from injured neurons in Parkinson’s disease (PD) model . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It efficiently inhibits the phosphorylation and aggregation of α-synuclein by alleviating the intracellular reactive oxygen level, which is beneficial for vesicle loading and recycling . This inhibition leads to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to promote vesicular synaptic function, leading to increased release . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

准备方法

Synthetic Routes and Reaction Conditions: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol can be extracted from plants like Scrophularia ningpoensis using water extraction methods. The process involves extracting the plant material with water, followed by enrichment using macroporous adsorption resin and purification through column chromatography . The optimized extraction method involves extracting the plant material three times with water for 1.5 hours each time. The enrichment process uses SP825 macroporous adsorption resin, and the purification process employs silica gel and C18 column chromatography .

Industrial Production Methods: The industrial production of harpagide involves large-scale extraction and purification processes. The extraction process is optimized to maximize yield and purity, ensuring that the final product has a purity of over 98% . The use of macroporous resin and column chromatography allows for efficient separation and purification of this compound from other plant components.

化学反应分析

Types of Reactions: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One notable reaction is its conversion to harpagogenin under acidic conditions . (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol also exhibits anti-inflammatory activity through the inhibition of cyclooxygenase (COX)-2 activity .

Common Reagents and Conditions:

Oxidation: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Hydrolysis: Acidic conditions can hydrolyze harpagide to produce harpagogenin.

Major Products Formed:

Harpagogenin: Formed through the hydrolysis of this compound under acidic conditions.

Oxidized Products: Various oxidized derivatives can be formed depending on the oxidizing agent used.

相似化合物的比较

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol is similar to other iridoid glycosides such as harpagoside and verbascoside. it has unique properties that distinguish it from these compounds:

Verbascoside: Another iridoid glycoside with anti-inflammatory and antioxidant properties, verbascoside is found in various Scrophularia species.

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol’s unique ability to enhance synaptic dopamine release and protect neurons from oxidative stress makes it a promising compound for neuroprotective therapies .

属性

CAS 编号 |

6926-08-5 |

|---|---|

分子式 |

C15H24O10 |

分子量 |

364.34 g/mol |

IUPAC 名称 |

(4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol |

InChI |

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11?,12+,13?,14+,15-/m1/s1 |

InChI 键 |

XUWSHXDEJOOIND-UMZOVDGDSA-N |

手性 SMILES |

C[C@@]1(C[C@H]([C@]2(C1C(OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

规范 SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

| 6926-08-5 | |

Pictograms |

Irritant |

同义词 |

ajugol harpagide leonuride myoporoside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

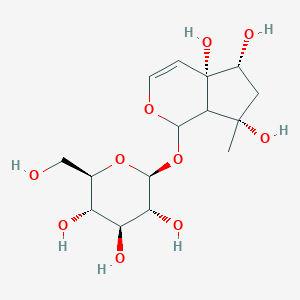

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B191351.png)